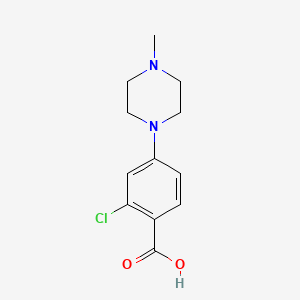

2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGMSAGGSFPJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid (CAS No. 1092770-25-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, identified by the CAS number 1092770-25-6 , is a heterocyclic building block of significant interest in the field of drug discovery and development. Its unique structural features, combining a chlorinated benzoic acid moiety with a methylpiperazine group, make it a valuable intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its strategic application in the development of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 1092770-25-6 | BLDpharm[1] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | BLDpharm[1] |

| Molecular Weight | 254.71 g/mol | - |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Generic Material Property |

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route involves the reaction of a dichlorinated benzoic acid derivative with N-methylpiperazine. The chloro group at the 4-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group, facilitating its displacement by the secondary amine of N-methylpiperazine.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a representative example based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add N-methylpiperazine (1.1 equivalents) to the solution, followed by the addition of a base, such as potassium carbonate (2-3 equivalents), to act as an acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of solution or can be extracted with an appropriate organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The structural motif of this compound is frequently found in a class of targeted therapeutics known as kinase inhibitors. These drugs are designed to block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The benzoic acid functionality of this molecule provides a convenient handle for amide bond formation, a common linkage in many kinase inhibitors. The methylpiperazine group often contributes to the solubility and pharmacokinetic properties of the final drug molecule and can also form important interactions with the target protein.

Case Study: Role as a Precursor in the Synthesis of Src/Abl Kinase Inhibitors

While a direct synthesis of a marketed drug using this specific intermediate is not explicitly detailed in the provided search results, its structural similarity to components of known kinase inhibitors, such as Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, is noteworthy.[2][3] The synthesis of such inhibitors often involves the coupling of a heterocyclic amine with a substituted benzoic acid derivative. This compound represents a key building block that could be utilized in the synthesis of novel kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for utilizing the topic compound in kinase inhibitor synthesis.

Conclusion and Future Perspectives

This compound is a strategically important chemical entity in the arsenal of medicinal chemists. Its straightforward, albeit not publicly detailed, synthesis and its possession of key pharmacophoric features make it a valuable starting material for the creation of novel therapeutics. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed building blocks is expected to grow, solidifying the importance of this compound in the future of drug discovery.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]

Sources

- 1. 1092770-25-6|this compound|BLD Pharm [bldpharm.com]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid: A Drug Discovery Perspective

An In-depth Technical Guide Topic: Physicochemical Properties of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. In the landscape of modern drug discovery, a thorough understanding of a compound's molecular characteristics is a prerequisite for successful development.[1][2] Properties such as ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and thermal stability are not merely data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[3][4] This document outlines the theoretical importance of these properties, presents established protocols for their experimental determination, and contextualizes the data within accepted frameworks for assessing "drug-likeness," such as Lipinski's Rule of Five.[5][6] The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Central Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often linked to poor pharmacokinetic profiles.[1] The physicochemical properties of a molecule are the foundation upon which its absorption, distribution, metabolism, and excretion (ADME) profile is built.[2][4] A compound with high target affinity but poor solubility or membrane permeability is unlikely to achieve the necessary systemic exposure to be effective.[7] Therefore, a primary objective in lead optimization is to balance these properties to enhance efficacy and safety.[3][7]

To provide a structured approach to this challenge, Christopher Lipinski formulated the "Rule of Five" (Ro5) in 1997.[6] This rule of thumb, based on the analysis of orally administered drugs, suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

This guide will systematically explore the key properties of this compound, providing both predicted data and the experimental frameworks required for its complete characterization.

Molecular Structure and Computed Properties

A foundational analysis begins with the molecule's structure and its predicted properties, which allows for an initial assessment against established drug-likeness criteria.

Chemical Structure:

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1092770-25-6 | [9][10] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [11] |

| Molecular Weight | 254.71 g/mol | [11] |

Table 2: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

| Property | Predicted Value | Lipinski's Rule (Limit) | Assessment |

| Molecular Weight | 254.71 | < 500 Da | Pass |

| cLogP (Lipophilicity) | 1.45 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 1 (from COOH) | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | ≤ 10 | Pass |

| Topological Polar Surface Area (TPSA) | 52.57 Ų | N/A | - |

| Rotatable Bonds | 2 | N/A | - |

Note: Predicted values are computationally derived and require experimental verification. cLogP and TPSA values are based on the related structure 2-Chloro-4-(piperazin-1-yl)benzoic acid.[12]

Based on this initial computational analysis, this compound complies with all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Caption: Lipinski's Rule of Five evaluation workflow.

Ionization Constant (pKa)

Expertise & Causality: The compound possesses two ionizable centers: a carboxylic acid group (acidic) and a tertiary amine within the piperazine ring (basic). The pKa values associated with these groups are paramount as they dictate the molecule's charge state at different physiological pHs (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). The ionization state directly influences solubility, absorption across membranes, and binding to the target receptor.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (acid or base).

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

-

Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Acidic pKa (Carboxylic Acid):

-

Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments (e.g., 10 µL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Basic pKa (Piperazine Amine):

-

To a fresh solution of the compound, add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise increments.

-

Record the pH after each addition.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

The pKa is the pH at which the functional group is 50% ionized, corresponding to the midpoint of the steepest part of the titration curve.

-

For higher accuracy, calculate the first or second derivative of the plot; the peak(s) will indicate the equivalence point(s), from which the pKa can be precisely calculated using the Henderson-Hasselbalch equation.

-

Lipophilicity (LogP and LogD)

Expertise & Causality: Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[7]

-

LogP (Partition Coefficient) describes this for the neutral, un-ionized form of the molecule.

-

LogD (Distribution Coefficient) is the effective lipophilicity at a specific pH, accounting for all ionic species. For an ionizable compound like this, LogD is more physiologically relevant. A balanced LogD is crucial: too high can lead to poor solubility and metabolic instability, while too low can hinder membrane permeation.[8]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.

-

Preparation: Prepare a stock solution of the compound in n-octanol. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pH 7.4 PBS in a glass vial.

-

Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Caption: Workflow for the experimental determination of LogD.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a critical factor for oral drug absorption, as a drug must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[7] For this compound, solubility will be highly dependent on pH due to its acidic and basic functional groups. It is expected to have higher solubility at high pH (where the carboxylic acid is deprotonated) and low pH (where the piperazine amine is protonated), and lower solubility near its isoelectric point.

Experimental Protocol: pH-Dependent Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound at various pH levels.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing each buffer. Ensure enough solid is present that some remains undissolved at equilibrium.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

-

Sample Processing: After equilibration, filter the samples through a fine (e.g., 0.22 µm) filter to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Presentation: Report the solubility in µg/mL or µM for each pH value. Plotting solubility versus pH provides a valuable profile for predicting behavior in the gastrointestinal tract.

Thermal Properties and Purity

Expertise & Causality: The melting point (MP) is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range typically signifies high purity. This data is also crucial for formulation development and stability assessment.

Table 3: Melting Point of a Structurally Related Compound

| Compound | Melting Point (°C) | Source |

| 2-Chlorobenzoic acid | 138-140 |

Note: This data is for a fragment of the target molecule and serves only as a rough reference point.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Sample Preparation: Accurately weigh 1-3 mg of the finely ground compound into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Spectroscopic and Structural Characterization

Expertise & Causality: Unambiguous confirmation of a molecule's identity and structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

-

Expected Signals: Aromatic protons (in the 7-8 ppm region), piperazine ring protons (broad signals in the 2.5-3.5 ppm region), N-methyl protons (a singlet around 2.3 ppm), and a very broad carboxylic acid proton (>10 ppm).

-

-

¹³C NMR: Provides information on the carbon skeleton.

Mass Spectrometry (MS)

-

Purpose: To determine the precise molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Results: In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺ in positive ion mode) should correspond to the calculated exact mass of C₁₂H₁₆ClN₂O₂⁺.

-

Common Fragmentation: Expect to see fragments corresponding to the loss of the carboxylic acid group (-45 Da) and cleavage of the piperazine ring.[15]

Infrared (IR) Spectroscopy

-

Purpose: To identify the presence of key functional groups.

-

Expected Characteristic Bands (cm⁻¹):

Conclusion

This compound presents a promising physicochemical profile from a drug discovery standpoint. Computational analysis indicates full compliance with Lipinski's Rule of Five, suggesting a low risk of poor oral bioavailability. Its amphoteric nature, with both acidic and basic centers, means its solubility and lipophilicity will be highly pH-dependent, a critical factor to consider in formulation and biopharmaceutical studies. This guide provides the essential theoretical context and detailed, robust experimental protocols necessary for researchers to fully characterize this compound. The empirical determination of its pKa, pH-solubility profile, and LogD₇.₄ is the logical and necessary next step to validate these predictions and confidently advance its development.

References

-

Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

-

bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

-

Wikipedia. Lipinski's rule of five. [Link]

-

GARDP Revive. Lipinski's Rule of 5. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

-

Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

LookChem. What are the physicochemical properties of drug?. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

2a biotech. This compound. [Link]

-

Chemsrc. CAS#:1197193-44-4 | 4-CHLORO-2-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID. [Link]

-

ResearchGate. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

-

SpectraBase. benzoic acid, 2-[(E)-[[4-[(4-chlorophenyl)methyl]-1-piperazinyl]imino]methyl]-. [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-. [Link]

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]

-

PubChem. 2-Chloro-4-(4-methylphenyl)benzoic acid. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

-

RSC Publishing. Analytical Methods. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. 1092770-25-6|this compound|BLD Pharm [bldpharm.com]

- 11. arctomsci.com [arctomsci.com]

- 12. chemscene.com [chemscene.com]

- 13. rsc.org [rsc.org]

- 14. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [chemicalbook.com]

- 17. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]

A Technical Guide to the Spectral Analysis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid

Introduction

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid is a multifaceted organic compound with potential applications in pharmaceutical development and materials science. Its structural complexity, featuring a substituted benzoic acid and a methylpiperazine moiety, necessitates rigorous analytical characterization to ensure its identity, purity, and stability. This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the definitive analysis of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to spectral data acquisition and interpretation. While experimental spectra for this specific molecule are not publicly available, this guide will provide predicted data based on established principles and spectral data from analogous structures. This predictive approach serves as a valuable framework for researchers who have synthesized this compound and are proceeding with its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

The Foundational Principles of NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency is unique to each nucleus and is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift.

Experimental Protocol for NMR Data Acquisition

Adherence to Good Laboratory Practices (GLP) is crucial for obtaining high-quality, reproducible NMR data. [1] Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial. The increased amount for ¹³C NMR is due to the lower natural abundance of the ¹³C isotope.

-

Add approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). [2]DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. [2]5. Cap the NMR tube securely. The final sample height should be approximately 4-5 cm. [2] Step 2: Instrument Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a larger number of scans will be necessary (typically 1024 or more).

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data and Interpretation

The interpretation of the ¹H NMR spectrum involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. |

| ~7.8-8.0 | Doublet | 1H | Aromatic C-H (ortho to -COOH) | This proton is deshielded by the anisotropic effect of the carbonyl group. |

| ~6.8-7.0 | Doublet of doublets | 1H | Aromatic C-H (meta to -COOH, ortho to -Cl) | Influenced by both the electron-withdrawing nature of the chlorine and the piperazine group. |

| ~6.7-6.9 | Doublet | 1H | Aromatic C-H (ortho to piperazine) | Shielded by the electron-donating piperazine group. |

| ~3.2-3.4 | Triplet (broad) | 4H | Piperazine (-CH₂-) | Protons on the piperazine ring adjacent to the nitrogen connected to the aromatic ring. |

| ~2.4-2.6 | Triplet (broad) | 4H | Piperazine (-CH₂-) | Protons on the piperazine ring adjacent to the nitrogen with the methyl group. |

| ~2.2-2.3 | Singlet | 3H | Methyl (-CH₃) | A singlet due to the absence of adjacent protons. |

Note: These are predicted values and the actual experimental values may vary. The spectral data for 2-chlorobenzoic acid shows aromatic protons in the range of 7.3-8.1 ppm. [3][4]

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165-170 | Carboxylic acid (-COOH) | The carbonyl carbon is significantly deshielded. |

| ~155-160 | Aromatic C (attached to piperazine) | Shielded by the electron-donating nitrogen. |

| ~135-140 | Aromatic C (attached to -Cl) | Deshielded by the electronegative chlorine atom. |

| ~130-135 | Aromatic C (ortho to -COOH) | Deshielded by the carbonyl group. |

| ~120-125 | Aromatic C (ipso to -COOH) | Quaternary carbon, often with lower intensity. |

| ~115-120 | Aromatic C-H | |

| ~110-115 | Aromatic C-H | |

| ~55 | Piperazine (-CH₂) | Carbons adjacent to nitrogen. |

| ~48 | Piperazine (-CH₂) | Carbons adjacent to nitrogen. |

| ~45 | Methyl (-CH₃) |

Note: These are predicted values and the actual experimental values may vary. For comparison, the ¹³C NMR spectrum of 2-chlorobenzoic acid shows signals in the aromatic region between 126-135 ppm and a carboxylic acid signal around 171 ppm. [3][5]

Visualization of NMR Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

Principles of Electrospray Ionization (ESI) Mass Spectrometry

For a polar molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. [6]ESI generates ions from a liquid solution with minimal fragmentation, which is advantageous for determining the molecular mass of the analyte. [7]

Experimental Protocol for LC-MS Data Acquisition

Step 1: Sample Preparation

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

Step 2: LC-MS Analysis

-

Equilibrate the Liquid Chromatography (LC) system with the initial mobile phase conditions. A typical mobile phase for reverse-phase chromatography would be a gradient of water and acetonitrile with 0.1% formic acid.

-

Inject a small volume (1-5 µL) of the sample.

-

The sample is separated on the LC column and introduced into the ESI source of the mass spectrometer.

-

Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectral Data and Interpretation

The molecular formula of this compound is C₁₂H₁₅ClN₂O₂.

-

Monoisotopic Mass: 266.0822 g/mol

-

Expected [M+H]⁺: 267.0895 m/z

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+H]⁺ and another peak at [M+H+2]⁺ with an intensity ratio of approximately 3:1.

Predicted Fragmentation Pattern: Upon CID, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for similar structures include:

-

Loss of CO₂ (44 Da): A common fragmentation for benzoic acids. [8]* Cleavage of the piperazine ring: This can lead to several fragment ions.

-

Loss of the methyl group (15 Da):

Visualization of Mass Spectrometry Workflow

Caption: Workflow for ATR-IR spectroscopy.

Conclusion and Data Validation

The collective data from NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The NMR data elucidates the detailed molecular structure, the MS data confirms the molecular weight and elemental composition, and the IR data verifies the presence of key functional groups.

For use in regulated environments such as drug development, the analytical methods described herein must be validated according to guidelines from regulatory bodies like the FDA and ICH. M[9][10][11][12][13]ethod validation ensures that the analytical procedures are accurate, precise, specific, and robust for their intended purpose.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

GOOD LAB PRACTICE-NMR. University of Ottawa. [Link]

-

How to Prepare and Run a NMR Sample. YouTube. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

IR Absorption Table. UCLA. [Link]

-

IR Tables. University of California, Santa Cruz. [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

Sources

- 1. mun.ca [mun.ca]

- 2. youtube.com [youtube.com]

- 3. rsc.org [rsc.org]

- 4. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]

- 5. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. altabrisagroup.com [altabrisagroup.com]

- 10. fda.gov [fda.gov]

- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]

- 12. fda.gov [fda.gov]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, its solubility profile is a critical determinant of its biopharmaceutical properties, including dissolution rate and bioavailability.[1][2] A thorough understanding of an API's solubility in various organic solvents is paramount during numerous stages of drug development, from early-stage formulation to process chemistry and the preparation of dosage forms.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a substituted benzoic acid derivative with functionalities that suggest a complex solubility behavior.

Compound at a Glance:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1092770-25-6 | [3][4] |

| Molecular Formula | C12H15ClN2O2 | [3] |

| Molecular Weight | 254.71 g/mol | [5] |

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the interplay of its physicochemical properties and those of the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[6] A more nuanced understanding requires consideration of polarity, hydrogen bonding, and the thermodynamics of dissolution.

Molecular Structure and Polarity

This compound possesses a multifaceted structure that influences its solubility:

-

Aromatic Ring and Chloro Substituent: The chlorinated benzene ring is largely non-polar and hydrophobic.

-

Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests solubility in polar, protic solvents.

-

Methylpiperazine Moiety: The tertiary amine and the overall piperazine ring introduce polarity and can act as hydrogen bond acceptors.

Given these features, the molecule exhibits both polar and non-polar characteristics, making its solubility highly dependent on the nature of the solvent. It is an ionizable compound, and its solubility in protic solvents will be significantly influenced by the pH of the solution.

The Thermodynamics of Dissolution

The process of dissolution can be understood through its thermodynamic principles, involving the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.[7] For a solid to dissolve, the energy required to break the crystal lattice forces must be overcome by the energy released from the solvation of the solute molecules.

Qualitative Solubility Prediction

In the absence of specific experimental data, a qualitative prediction of the solubility of this compound in various organic solvents can be inferred from its structure and the known solubility of benzoic acid and other substituted piperazine compounds.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid and piperazine moieties can form strong hydrogen bonds with these solvents. Benzoic acid itself is highly soluble in alcohols.[8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents are strong hydrogen bond acceptors and can interact favorably with the carboxylic acid and piperazine groups. DMSO is a powerful, versatile solvent. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the carboxylic acid and methylpiperazine groups will likely lead to poor solvation by non-polar solvents. |

| Chlorinated | Dichloromethane | Low to Moderate | While benzoic acid has some solubility in dichloromethane, the polar functional groups of the target molecule may limit its solubility in this less polar solvent.[6] |

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11][12] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by the analysis of the solute concentration in the saturated solution.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge or syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be visually evident to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Filter the solution using a syringe filter compatible with the organic solvent.

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Solubility Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

While direct experimental solubility data for this compound in organic solvents remains to be published, a robust understanding of its potential solubility profile can be achieved through the application of fundamental chemical principles. Its amphiphilic nature, arising from the combination of a non-polar aromatic core and polar functional groups, suggests a varied solubility across different solvent classes. This guide provides the theoretical and practical framework necessary for researchers to experimentally determine the solubility of this compound using the reliable shake-flask method coupled with HPLC analysis. The methodologies and principles outlined herein are broadly applicable to the characterization of other novel pharmaceutical compounds, underscoring the importance of a systematic approach to solubility assessment in drug discovery and development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. 1092770-25-6|this compound|BLD Pharm [bldpharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. CAS#:1197193-44-4 | 4-CHLORO-2-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Page loading... [guidechem.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide on the Potential Biological Activity of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this paper synthesizes information from structurally related compounds and derivatives to forecast its likely pharmacological profile. By examining the established activities of its core chemical motifs—the 2-chlorobenzoic acid scaffold and the 4-methylpiperazine moiety—we can infer potential applications in oncology and infectious diseases. This guide will delve into hypothesized mechanisms of action, suggest detailed experimental protocols for validation, and provide a framework for future research and drug development efforts centered on this promising chemical structure.

Introduction: Deconstructing the Molecule for Predicted Activity

The structure of this compound presents a compelling case for potential therapeutic relevance. The molecule integrates two key pharmacophores: a substituted benzoic acid ring and a methylpiperazine group. The 2-chloro substitution on the benzoic acid is a common feature in molecules with antimicrobial properties[1]. The 4-methylpiperazine group is a well-established component of numerous kinase inhibitors, including the groundbreaking chronic myeloid leukemia drug, Imatinib[2]. The strategic combination of these moieties suggests a dual potential for biological activity, primarily as an anticancer agent targeting protein kinases and as an antimicrobial compound.

This guide will explore these potential activities by drawing parallels with extensively studied analogous compounds. Our analysis will be grounded in the established structure-activity relationships (SAR) of these related molecules to provide a scientifically rigorous prediction of the biological profile of this compound.

Predicted Biological Activity I: Anticancer Potential as a Kinase Inhibitor

The presence of the 4-methylpiperazine moiety strongly suggests that a primary biological role of this compound could be the inhibition of protein kinases. This functional group is prevalent in a multitude of approved and investigational kinase inhibitors, where it often plays a crucial role in binding to the ATP-binding pocket of the kinase, improving solubility, and influencing pharmacokinetic properties.

Hypothesized Mechanism of Action: Targeting Src/Abl Kinases

Derivatives of anilinoquinazolines bearing a methylpiperazine side chain have been identified as potent dual inhibitors of the c-Src and Abl tyrosine kinases[3]. These kinases are critical regulators of cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of several cancers. For instance, the Bcr-Abl fusion protein is the causative agent in chronic myelogenous leukemia (CML).

We hypothesize that this compound could function as a competitive inhibitor at the ATP-binding site of kinases like c-Src and Abl. The piperazine ring would likely form hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The chlorobenzoic acid portion would occupy the hydrophobic pocket, with the chloro- and methyl- groups contributing to the binding affinity and selectivity.

Diagram: Hypothesized Kinase Inhibition Workflow

Caption: Workflow for evaluating the kinase inhibitory activity of the title compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesized kinase inhibitory activity, a direct enzymatic assay is the first critical step.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Src and Abl kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human c-Src and Abl kinase (active).

-

Biotinylated peptide substrate.

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compound dissolved in DMSO.

-

Staurosporine (positive control).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

-

384-well white plates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add 5 µL of the diluted compound or control.

-

Add 10 µL of a mixture containing the kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

-

Predicted Biological Activity II: Antimicrobial Properties

The 2-chlorobenzoic acid moiety is a known structural alert for antimicrobial activity. Studies on derivatives of 2-chlorobenzoic acid have demonstrated their potential against both Gram-positive and Gram-negative bacteria[1].

Hypothesized Mechanism of Action: Disruption of Bacterial Cell Processes

While the precise mechanism for chlorobenzoic acid derivatives can vary, they often exert their effect by disrupting essential cellular processes in bacteria. This can include inhibition of key enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. Quantitative Structure-Activity Relationship (QSAR) studies on similar compounds have indicated that topological parameters are key determinants of their antimicrobial activity[1].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The standard method to assess the antimicrobial potential of a compound is to determine its Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganisms:

-

Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).

-

Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

-

Fungal: Candida albicans (ATCC 10231).

-

-

Procedure (Broth Microdilution):

-

Prepare a 2-fold serial dilution of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Synthesis and Future Directions

The synthesis of this compound can be achieved through standard organic chemistry reactions, likely involving the nucleophilic substitution of a halogenated benzoic acid derivative with 1-methylpiperazine. Several patents describe the synthesis of structurally similar compounds, which can serve as a guide for its preparation[2][4].

Future research should focus on the empirical validation of the predicted activities outlined in this guide. Should the compound exhibit potent kinase inhibitory or antimicrobial activity, further studies should include:

-

Selectivity profiling: Testing against a broad panel of kinases to determine its selectivity profile.

-

In vivo efficacy: Evaluating the compound in animal models of cancer or infection.

-

Pharmacokinetic and toxicological studies: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity.

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound, based on the known biological activities of its constituent moieties, strongly suggests its potential as a dual-action therapeutic agent with applications in oncology and infectious diseases. Its structural similarity to known kinase inhibitors and antimicrobial agents makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its true biological activity and therapeutic potential.

References

-

Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

-

Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart), 64(4), 208–213. [Link]

-

Mehta, B., & Kumar, P. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]

- Ciba-Geigy AG. (2000).

- Jiangsu Hengrui Medicine Co., Ltd. (2013).

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

- Natco Pharma Ltd. (2013).

Sources

- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

The Enduring Scaffold: A Comprehensive Technical Guide to Substituted Benzoic Acid Derivatives in Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acid derivatives represent a cornerstone in the edifice of medicinal chemistry. This seemingly simple aromatic scaffold has proven to be a remarkably versatile and enduring platform for the development of a vast array of therapeutic agents. From its historical roots in natural products to its central role in modern drug design, the benzoic acid motif continues to empower the discovery of novel treatments for a wide spectrum of diseases. Its prevalence in both blockbuster drugs and cutting-edge clinical candidates underscores its significance as a "privileged structure" in the pharmaceutical sciences.

This in-depth technical guide provides a comprehensive exploration of substituted benzoic acid derivatives, from their synthesis and characterization to their intricate structure-activity relationships and diverse therapeutic applications. It is designed to serve as a practical and insightful resource for professionals engaged in the multifaceted process of drug discovery and development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Art of Synthesis: Crafting Substituted Benzoic Acid Derivatives

The synthetic accessibility of the benzoic acid scaffold is a key driver of its widespread use. A multitude of synthetic strategies allow for precise control over the substitution pattern on the aromatic ring, enabling the fine-tuning of physicochemical and pharmacological properties.

Core Synthetic Strategies

-

Electrophilic Aromatic Substitution: The benzene ring of benzoic acid can be functionalized through classic electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, although the carboxylic acid group's electron-withdrawing nature directs incoming electrophiles primarily to the meta-position.

-

Oxidation of Substituted Toluenes: A robust and industrially significant method involves the oxidation of toluene derivatives to their corresponding benzoic acids.[1]

-

Hydrolysis of Benzonitriles and Benzamides: Both acidic and basic hydrolysis of benzonitriles and benzamides provides a reliable route to benzoic acids.[1]

-

Grignard Carbonation: The reaction of a phenylmagnesium halide (a Grignard reagent) with carbon dioxide is a classic and effective method for the synthesis of benzoic acid and its derivatives.[1]

Detailed Synthetic Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of representative substituted benzoic acid derivatives, illustrating the practical application of common synthetic transformations.

Protocol 1: Synthesis of Aryl-Substituted Benzoic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. This protocol outlines a general procedure for the coupling of a bromo-substituted benzoic acid with an arylboronic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask, combine the bromo-substituted benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water (typically in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield the desired aryl-substituted benzoic acid.

Protocol 2: Synthesis of Quinazolinone-Substituted Benzoic Acid

This protocol details the synthesis of a quinazolinone derivative, a heterocyclic scaffold with significant biological activity, starting from 2-aminobenzoic acid.[2]

Experimental Protocol:

-

Thiocyanate Formation: Dissolve the appropriately substituted benzoic acid (0.5 mol) in glacial acetic acid. Add a solution of ammonium thiocyanate (1.05 mol) in glacial acetic acid. Cool the mixture and add a solution of bromine (0.5 mol) in glacial acetic acid dropwise while maintaining the temperature below 20°C. After addition, stir at room temperature and then dilute with water to precipitate the thiocyanate derivative.[2]

-

Cyclization: In a round-bottom flask, heat a mixture of the synthesized thiocyanate (0.01 mol), 2-aminobenzoic acid (0.01 mol), and carbon disulphide (0.1 mol) in an oil bath at 160°C for 6 hours.[2]

-

Purification: Cool the reaction mixture and recrystallize the resulting solid from ethanol to obtain the pure quinazolinone-substituted benzoic acid.[2]

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of substituted benzoic acid derivatives.

Part 2: Unveiling the Structure: Spectroscopic Characterization

The unambiguous determination of the chemical structure of newly synthesized derivatives is paramount. A combination of spectroscopic techniques provides the necessary evidence for structural elucidation and purity assessment.

Key Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration provide detailed information about the connectivity of atoms.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The carbonyl (C=O) stretch of the carboxylic acid and the O-H stretch are particularly informative.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure determination.

Practical Guide to Spectroscopic Analysis

Experimental Protocol:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

FTIR: For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film between salt plates can be used.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient.

-

FTIR: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Interpretation:

-

Analyze the chemical shifts, integration, and multiplicity in the ¹H NMR spectrum to assign protons to their respective positions.

-

Correlate the signals in the ¹³C NMR spectrum to the carbon atoms in the molecule.

-

Identify characteristic absorption bands in the IR spectrum to confirm the presence of key functional groups.

-

Part 3: The Blueprint for Activity: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is the cornerstone of rational drug design. For substituted benzoic acid derivatives, the nature and position of substituents on the phenyl ring profoundly influence their pharmacological properties.

Fundamental Principles of SAR

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase the acidity of the carboxylic acid and influence interactions with biological targets, while electron-donating groups (e.g., -OH, -OCH₃) can have the opposite effect.

-

Lipophilicity: The lipophilicity of the molecule, often modulated by alkyl or halogen substituents, affects its ability to cross cell membranes and can impact its pharmacokinetic profile.

-

Steric Factors: The size and shape of substituents can influence how the molecule fits into the binding site of a protein, affecting its potency and selectivity.

Anticancer Activity: A Case Study in SAR

Substituted benzoic acid derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.

-

Mechanism of Action: A notable mechanism is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induce apoptosis in cancer cells.

-

SAR Insights: Studies have shown that the presence of hydroxyl groups on the benzene ring can enhance HDAC inhibitory activity. For example, dihydroxybenzoic acid derivatives have demonstrated potent growth-inhibitory effects on colon cancer cell lines.

Diagram: HDAC Inhibition Pathway

Caption: Simplified pathway of HDAC inhibition by substituted benzoic acid derivatives, leading to apoptosis.

Anti-inflammatory Activity

Many substituted benzoic acid derivatives exhibit potent anti-inflammatory effects.

-

Mechanism of Action: One mechanism involves the antagonism of the P2Y₁₄ receptor, which is involved in inflammatory processes.[4] Another mechanism is the inhibition of superoxide anion generation and elastase release in neutrophils.[5]

-

SAR Insights: The nature of the amide substituent at the 3-position of the benzoic acid ring has been shown to be critical for P2Y₁₄ receptor antagonism.[4]

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro anticancer activity of a selection of substituted benzoic acid derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

| Compound ID | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-(1H-1,2,4-triazol-1-yl) | MCF-7 | 15.6 | [6] |

| 2 | 4-(1H-1,2,4-triazol-1-yl) | HCT-116 | 23.9 | [7] |

| 3 | 4-((2-hydroxynaphthalen-1-yl)methyleneamino) | HeLa | 17.84 | [8] |

| 4 | 3,6-diphenyl-[6][9][10]triazolo[3,4-b][7][9][10]thiadiazole derivative | K562 | 15 | [6] |

| 5 | 2-((2-(thiophene-2-yl)acetyl)thio) | General | 239.88 | [6] |

Part 4: From Bench to Bedside: Benzoic Acid Derivatives in Drug Development

The successful translation of a chemical scaffold from a laboratory curiosity to a life-saving medication is the ultimate goal of drug discovery. The benzoic acid core is present in numerous FDA-approved drugs, a testament to its favorable drug-like properties.

Case Studies of FDA-Approved Drugs

-

Aspirin (Acetylsalicylic Acid): Perhaps the most famous benzoic acid derivative, aspirin is a widely used anti-inflammatory, analgesic, and antipyretic agent.

-

Furosemide: A potent loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[8]

-

Bexarotene: A retinoid derivative used to treat cutaneous T-cell lymphoma.[8]

Recent Advances and Future Directions

The exploration of substituted benzoic acid derivatives is far from over. Researchers are continually discovering novel derivatives with unique biological activities and improved therapeutic profiles. The integration of computational modeling and high-throughput screening is accelerating the identification of new lead compounds. The inherent versatility of the benzoic acid scaffold ensures its continued relevance in the ongoing quest for new and more effective medicines.

Conclusion

Substituted benzoic acid derivatives are a remarkable class of compounds that have had and will continue to have a profound impact on human health. Their synthetic tractability, diverse biological activities, and proven success in drug development make them an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of the key aspects of their chemistry, biology, and therapeutic applications, with the aim of empowering researchers and scientists to further unlock the potential of this enduring and versatile scaffold.

References

Sources

- 1. youtube.com [youtube.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. global.oup.com [global.oup.com]

- 10. global.oup.com [global.oup.com]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

<_ A-1_>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, has evolved from a compound with humble beginnings to a "privileged scaffold" in medicinal chemistry.[1][2][3] Its versatile structure and favorable physicochemical properties have made it a ubiquitous component in a vast array of clinically successful drugs, spanning numerous therapeutic areas.[2] This guide provides a comprehensive overview of the discovery, history, and multifaceted applications of piperazine-containing compounds, offering insights for professionals engaged in drug discovery and development.

PART 1: The Genesis of a Privileged Scaffold: Discovery and Early Applications

The history of piperazine began with its initial synthesis, reportedly as a byproduct in chemical manufacturing.[4] Its name originates from its chemical similarity to piperidine, a component of piperine from the black pepper plant.[4][5]

One of the first forays of piperazine into the medical field was as a proposed solvent for uric acid in the treatment of gout.[5][6] Although this application did not prove to be clinically successful, it marked the beginning of piperazine's therapeutic journey.[6][7]

A significant breakthrough occurred in the early 20th century when piperazine was introduced as an anthelmintic agent for treating parasitic worm infections like ascariasis (roundworm) and enterobiasis (pinworm).[4][8][9] Marketed by Bayer, piperazine salts such as citrate and adipate became widely used.[4] The mechanism of action involves paralyzing the parasites by acting as a GABA receptor agonist, which allows the host to expel them.[4][7][8] This provided a safe and effective treatment for common intestinal parasites.[8]

PART 2: The Ascendance of Piperazine in Medicinal Chemistry

The true value of the piperazine moiety was realized as medicinal chemists recognized its status as a "privileged scaffold"—a molecular framework capable of interacting with multiple biological targets.[1][3] This versatility stems from a unique combination of structural and chemical properties.

Key Attributes of the Piperazine Scaffold:

-

Structural Versatility : The six-membered ring with two opposing nitrogen atoms offers a blend of structural rigidity and conformational flexibility.[10]

-

Physicochemical Properties : The nitrogen atoms provide basicity and opportunities for hydrogen bonding, which can enhance aqueous solubility, oral bioavailability, and target affinity.[3][10][11]

-

Synthetic Tractability : The nitrogen atoms are readily functionalized, allowing for the straightforward synthesis of diverse derivatives to explore structure-activity relationships (SAR).[10][12]

These characteristics have made the piperazine ring a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][13]

PART 3: Therapeutic Triumphs of Piperazine-Containing Compounds

The piperazine scaffold is a key structural component in numerous blockbuster drugs across a wide spectrum of therapeutic areas.[14]

Antipsychotics and Antidepressants

The piperazine moiety is central to the development of many successful antipsychotic and antidepressant medications.

-

Aripiprazole : This atypical antipsychotic, approved by the FDA in 2002, was a groundbreaking discovery by Otsuka Pharmaceutical.[15][16][17] Its unique mechanism as a dopamine D2 receptor partial agonist was a significant departure from previous antipsychotics.[15][18] The research that led to aripiprazole began in the late 1970s, with the goal of developing a compound that could modulate dopamine activity.[17][18]

Antihistamines

Piperazine is a hallmark of many second-generation antihistamines, offering relief from allergic conditions.

-

Cetirizine : A metabolite of the first-generation antihistamine hydroxyzine, cetirizine is a potent and selective H1 receptor antagonist.[19][20] Its structure, which includes a piperazine ring, contributes to its high affinity for peripheral H1 receptors, minimizing sedative effects compared to its predecessors.[21][22][23] The effects of cetirizine typically begin within an hour and can last for at least 24 hours.[19]

Anticancer Agents

The piperazine ring has been instrumental in the design of targeted cancer therapies.

-

Imatinib : A revolutionary drug for chronic myeloid leukemia (CML), imatinib functions as a tyrosine kinase inhibitor.[24] The N-methylpiperazine moiety in its structure is crucial for its bioavailability and target engagement.[25] While this group enhances water solubility, it is not directly involved in binding to the enzyme's catalytic site.[26][27]

PART 4: Synthetic Methodologies and Structural Elucidation

The synthesis of piperazine derivatives is a well-established field in organic chemistry. A variety of synthetic protocols have been developed to create diverse libraries of these compounds for drug discovery.[10][28]

Common Synthetic Routes:

-

From 1,2-Dichloroethane or Ethanolamine : Industrially, piperazine is often produced as a co-product during the ammoniation of 1,2-dichloroethane or ethanolamine.[4][7]

-

Cyclization Reactions : A common laboratory synthesis involves the cyclization of an aniline intermediate with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring.[28]

Workflow for Piperazine Derivative Synthesis

Caption: A simplified workflow illustrating a common synthetic route to piperazine derivatives.

PART 5: Structure-Activity Relationship (SAR) Studies

The ease of modifying the piperazine scaffold at its nitrogen and carbon atoms makes it an ideal platform for structure-activity relationship (SAR) studies.[11][29] These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[30]

Table 1: Representative Piperazine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Class | Key Structural Feature |

| Aripiprazole | Antipsychotic | Phenylpiperazine |

| Cetirizine | Antihistamine | Diphenylmethylpiperazine |

| Imatinib | Anticancer | N-methylpiperazine |

| Sildenafil | Erectile Dysfunction | Piperazinylsulfonyl |

| Ciprofloxacin | Antibiotic | Piperazinylquinolone |

PART 6: The Future of Piperazine in Drug Discovery

The enduring legacy of the piperazine scaffold in medicinal chemistry is a testament to its remarkable versatility. Future research is poised to expand its applications even further.

Emerging Trends:

-

Novel Scaffolds : The development of new synthetic methods, including C-H functionalization, will enable the creation of more complex and structurally diverse piperazine derivatives.[14]

-

Targeted Therapies : The piperazine moiety will continue to be a key building block in the design of highly selective inhibitors for a range of therapeutic targets.[12][31]

-

Linker Technology : The chemical reactivity of piperazine makes it an excellent linker for connecting different pharmacophores in the development of multi-target drugs and novel therapeutic modalities like PROTACs.[13]

Conclusion

From its initial use as an anthelmintic to its current status as a privileged scaffold, piperazine has played a pivotal role in the discovery and development of numerous life-changing medications. Its unique combination of properties ensures that it will remain a valuable tool for medicinal chemists for the foreseeable future, paving the way for the next generation of innovative therapies.

References

- Wikipedia. Piperazine. [URL: https://en.wikipedia.org/wiki/Piperazine]

- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [URL: https://www.ingentaconnect.com/content/ben/mc/2024/00000020/00000008/art00001]

- Request PDF. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [URL: https://www.researchgate.

- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine]